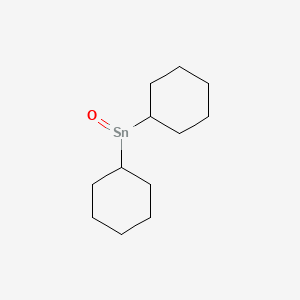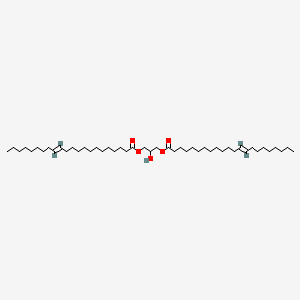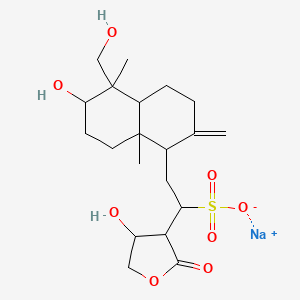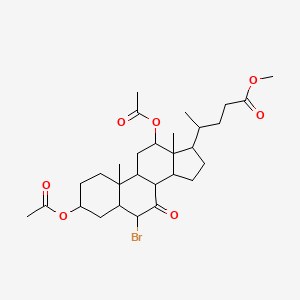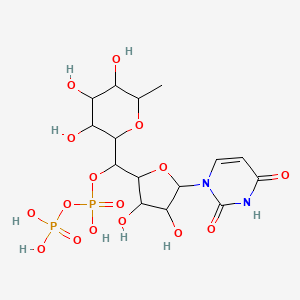
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is a synthetic derivative of the amino acid L-Tyrosine. This compound is characterized by the presence of multiple iodine atoms and a methoxy group attached to the phenyl ring. Such modifications can significantly alter the chemical and biological properties of the parent molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- typically involves the iodination of L-Tyrosine followed by the introduction of a methoxy group. The process can be summarized as follows:
Iodination: L-Tyrosine is treated with iodine and an oxidizing agent (e.g., hydrogen peroxide) to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Methoxylation: The iodinated intermediate is then reacted with a methoxy donor (e.g., dimethyl sulfate) under basic conditions to introduce the methoxy group at the 4 position.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other groups (e.g., nucleophiles) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studying the effects of iodine and methoxy modifications on amino acid function.
Medicine: Potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Use in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- exerts its effects would depend on its specific interactions with biological targets. The presence of iodine atoms might influence its binding to proteins or enzymes, while the methoxy group could affect its solubility and membrane permeability. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent amino acid, without any modifications.
3,5-Diiodo-L-Tyrosine: A simpler derivative with only iodine modifications.
4-Methoxy-L-Tyrosine: A derivative with only a methoxy group modification.
Uniqueness
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is unique due to the combination of multiple iodine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to its simpler counterparts.
Properties
CAS No. |
4367-89-9 |
|---|---|
Molecular Formula |
C16H13I4NO4 |
Molecular Weight |
790.90 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H13I4NO4/c1-24-14-11(19)5-8(6-12(14)20)25-15-9(17)2-7(3-10(15)18)4-13(21)16(22)23/h2-3,5-6,13H,4,21H2,1H3,(H,22,23)/t13-/m0/s1 |
InChI Key |
CTRBRDHEPJCPON-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I |
Canonical SMILES |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



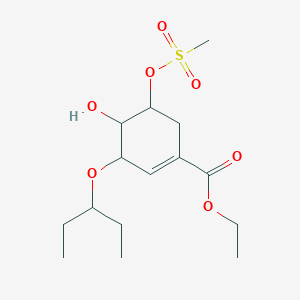

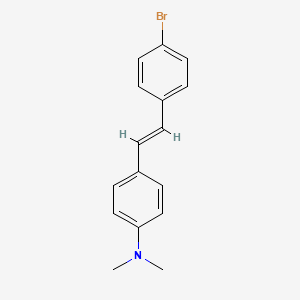
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
